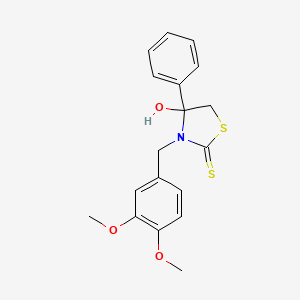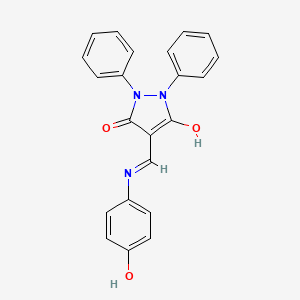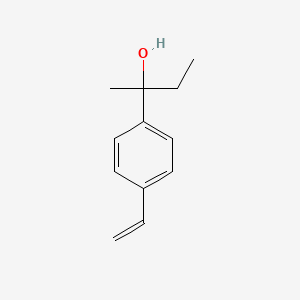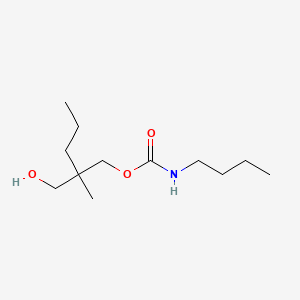
2-Methyl-2-propyl-1,3-propanediol butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-1,3-propanediol butylcarbamate is an organic compound with the chemical formula C11H23NO3. It is known for its sedative, anticonvulsant, and muscle relaxant properties. This compound is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate can be synthesized through the reaction of 2-Methyl-2-propyl-1,3-propanediol with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction can be represented as follows:
2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate→2-Methyl-2-propyl-1,3-propanediol butylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in the formation of new carbamate derivatives.
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for its potential use as a sedative and muscle relaxant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol butylcarbamate involves its interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to muscle relaxation, sedation, and anticonvulsant effects. The compound’s molecular targets include GABA-A receptors and ion channels involved in neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Meprobamate: Another carbamate derivative with similar sedative and muscle relaxant properties.
Carisoprodol: A centrally acting muscle relaxant that is metabolized to meprobamate.
Tolboxane: A compound with muscle relaxant effects similar to 2-Methyl-2-propyl-1,3-propanediol butylcarbamate.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance of sedative, anticonvulsant, and muscle relaxant properties. Its ability to interact with GABA receptors and ion channels makes it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
23787-20-4 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-4-6-8-13-11(15)16-10-12(3,9-14)7-5-2/h14H,4-10H2,1-3H3,(H,13,15) |
InChI Key |
ONLCMWSDRRGYML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC(C)(CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


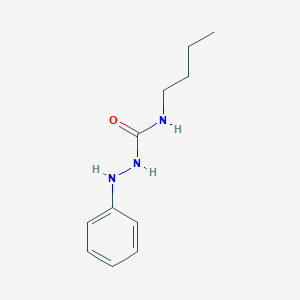

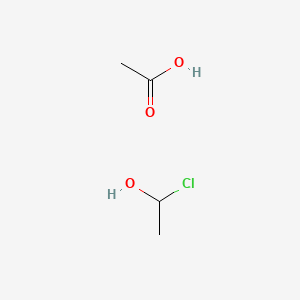
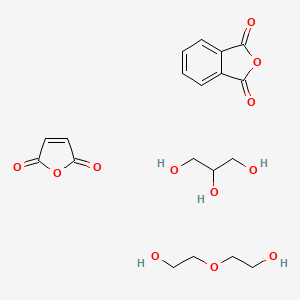
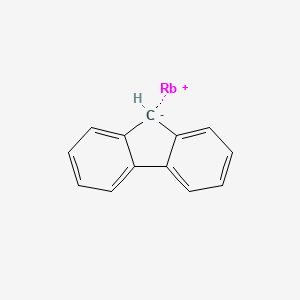
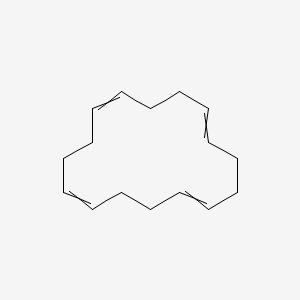

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

